molecular formula C28H23FN4O4 B10817596 methyl 4-[[3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoyl]amino]benzoate

methyl 4-[[3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoyl]amino]benzoate

Cat. No.: B10817596
M. Wt: 498.5 g/mol
InChI Key: MXWDBTLNBKIMEX-UHFFFAOYSA-N
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Description

Compound 8 [PMID: 25898023] is a synthetic organic compound that acts as a selective inhibitor of Rho kinase (ROCK) activity. It was developed primarily for the treatment of ocular inflammation. This compound is designed to be rapidly converted to an inactive metabolite in the systemic circulation to minimize unintended systemic ROCK-associated side effects and maximize local effects .

Preparation Methods

The preparation of compound 8 involves the synthesis of methyl 4-[[3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoyl]amino]benzoate. The synthetic route typically includes the following steps:

Industrial production methods for compound 8 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Compound 8 undergoes several types of chemical reactions:

    Hydrolysis: The ester group in compound 8 is hydrolyzed by blood esterases to form an inactive carboxylic acid metabolite (8M).

    Oxidation and Reduction: While specific oxidation and reduction reactions for compound 8 are not detailed, it is common for such compounds to undergo these reactions under appropriate conditions.

    Substitution: The aromatic rings in compound 8 can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Compound 8 has several scientific research applications:

Mechanism of Action

Compound 8 exerts its effects by selectively inhibiting Rho kinase (ROCK) activity. ROCK is involved in various cellular processes, including contraction, motility, proliferation, and apoptosis. By inhibiting ROCK, compound 8 can reduce inflammation and lower intraocular pressure. The ester group in compound 8 is hydrolyzed by blood esterases to an inactive carboxylic acid metabolite (8M), ensuring that its activity is localized and minimizing systemic side effects .

Comparison with Similar Compounds

Compound 8 is unique due to its design as a ‘soft’ drug, which allows it to be rapidly inactivated in the systemic circulation. Similar compounds include:

The uniqueness of compound 8 lies in its ability to minimize systemic side effects while maintaining local efficacy, making it a promising candidate for ocular treatments.

Properties

Molecular Formula

C28H23FN4O4

Molecular Weight

498.5 g/mol

IUPAC Name

methyl 4-[[3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoyl]amino]benzoate

InChI

InChI=1S/C28H23FN4O4/c1-37-28(36)17-7-9-22(10-8-17)32-26(34)19-4-2-3-18(13-19)23-14-20(5-6-21(23)15-30)27(35)33-25-11-12-31-16-24(25)29/h2-14,16H,15,30H2,1H3,(H,32,34)(H,31,33,35)

InChI Key

MXWDBTLNBKIMEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)C(=O)NC4=C(C=NC=C4)F)CN

Origin of Product

United States

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